
Z-Leu-Arg-7-Amino-4-Methylcoumarin
概要
説明
Z-Leu-Arg-AMC: は、生化学研究で広く用いられる蛍光基質です。特に、カテプシンやカリクレインなどのプロテアーゼ活性の測定において重要な役割を果たすことが知られています。 この化合物は、ロイシンとアルギニンの誘導体であり、プロテアーゼによる切断により蛍光を発する7-アミノ-4-メチルクマリン (AMC) に結合しています .
作用機序
メカニズム: Z-Leu-Arg-AMC は、プロテアーゼによるアミド結合の加水分解によって作用を発揮します。 切断により蛍光の AMC 部分が放出され、これを定量的に測定することができます .
分子標的と経路: Z-Leu-Arg-AMC の主な分子標的は、カテプシンやカリクレインなどのプロテアーゼです。 これらの酵素は、タンパク質分解、免疫応答、細胞シグナル伝達など、さまざまな生物学的経路において重要な役割を果たしています .
生化学分析
Biochemical Properties
Z-Leu-Arg-7-Amino-4-Methylcoumarin interacts with several enzymes and proteins. It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also a substrate for Cathepsins (K, L, V, S), Kallikrein, and Falcipains I-III . The nature of these interactions involves the hydrolysis of Z-Leu-Arg-AMC, releasing free fluorescent 7-amino-4-methylcoumarin (AMC) .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By acting as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation. As a substrate, it is involved in the enzymatic reactions of the aforementioned enzymes, leading to changes in gene expression .
準備方法
合成経路と反応条件: Z-Leu-Arg-AMC の合成は、N-カルボベンジルオキシ-ロイシン (Z-Leu) とアルギニン (Arg) を7-アミノ-4-メチルクマリン (AMC) とカップリングすることで行われます。 反応には通常、ジシクロヘキシルカルボジイミド (DCC) や N-ヒドロキシスクシンイミド (NHS) などのペプチドカップリング試薬が、穏和な条件下で使用され、アミド結合が形成されます .
工業生産方法: Z-Leu-Arg-AMC の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収率と純度を最大化するために反応条件を最適化します。 その後、生成物はクロマトグラフィー法を用いて精製され、高速液体クロマトグラフィー (HPLC) と質量分析法で特性評価されます .
化学反応の分析
反応の種類: Z-Leu-Arg-AMC は、主にプロテアーゼによって触媒される加水分解反応を起こします。 ペプチドと AMC の間のアミド結合が切断され、蛍光の AMC 部分が放出されます .
一般的な試薬と条件: 加水分解反応は通常、生理的 pH の緩衝化された水溶液中で行われます。 一般的な試薬には、カテプシンやカリクレインなどのさまざまなプロテアーゼが含まれます .
主要な生成物: 加水分解反応の主要な生成物は、強い蛍光を示す7-アミノ-4-メチルクマリン (AMC) です。 この特性は、プロテアーゼ活性を測定するための蛍光測定法で利用されます .
科学研究への応用
化学: 化学では、Z-Leu-Arg-AMC は、蛍光測定法の基質として使用され、酵素反応速度論や阻害剤スクリーニングを研究します。 その蛍光特性により、プロテアーゼ活性を感度よく検出できます .
生物学: 生物学研究では、Z-Leu-Arg-AMC は、細胞溶解液や組織抽出物など、さまざまな生物学的試料中のプロテアーゼ活性を調査するために使用されます。 また、疾患プロセスにおけるプロテアーゼの役割を研究するためにも使用されます .
医学: 医学研究では、Z-Leu-Arg-AMC は、治療薬となりうる潜在的なプロテアーゼ阻害剤をスクリーニングするために使用されます。 特に、癌や寄生虫感染症などの疾患の研究において関連しています .
産業: 製薬業界では、Z-Leu-Arg-AMC は、プロテアーゼを標的とする新しい薬剤候補を特定するためのハイスループットスクリーニングアッセイで使用されます。 これらのアッセイでの使用は、創薬プロセスを効率化します .
科学的研究の応用
Chemistry: In chemistry, Z-Leu-Arg-AMC is used as a substrate in fluorometric assays to study enzyme kinetics and inhibitor screening. Its fluorescence properties allow for sensitive detection of protease activity .
Biology: In biological research, Z-Leu-Arg-AMC is employed to investigate the activity of proteases in various biological samples, including cell lysates and tissue extracts. It is also used to study the role of proteases in disease processes .
Medicine: In medical research, Z-Leu-Arg-AMC is used to screen for potential protease inhibitors that could serve as therapeutic agents. It is particularly relevant in the study of diseases such as cancer and parasitic infections .
Industry: In the pharmaceutical industry, Z-Leu-Arg-AMC is used in high-throughput screening assays to identify new drug candidates targeting proteases. Its use in these assays helps streamline the drug discovery process .
類似化合物との比較
類似化合物:
Z-Arg-Arg-AMC: プロテアーゼ活性を測定するためにも使用される別の蛍光基質であり、特にカリクレインの研究で用いられます.
Z-Val-Leu-Arg-AMC: 20S プロテアソームとシステインプロテアーゼのトリプシン様活性を測定するために使用されます.
Suc-Leu-Leu-Val-Try-AMC: キモトリプシン様活性を測定するための基質です.
独自性: Z-Leu-Arg-AMC は、カテプシンなどの特定のプロテアーゼに対する高い特異性と、切断時の強い蛍光のために、ユニークな化合物です。 これは、基礎研究と応用研究の両方で貴重なツールとなっています .
特性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that Z-Leu-Arg-AMC exhibits substrate inhibition when studying Cathepsin K activity. Can you elaborate on what substrate inhibition is and its significance in this context?
A1: Substrate inhibition occurs when an enzyme's activity is reduced at high substrate concentrations. In the case of Cathepsin K and Z-Leu-Arg-AMC, the research unexpectedly identified this phenomenon during the determination of the Michaelis-Menten constant (KM). [] This is significant because it highlights a potential pitfall in interpreting Cathepsin K activity assays using this substrate. If excessively high concentrations of Z-Leu-Arg-AMC are used, the observed activity might be artificially low, leading to inaccurate conclusions about the enzyme's kinetics. Researchers must consider this phenomenon and carefully optimize substrate concentrations when designing experiments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


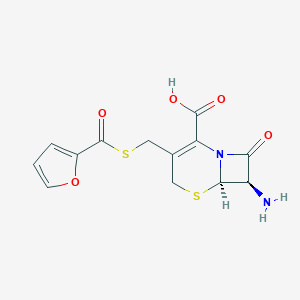
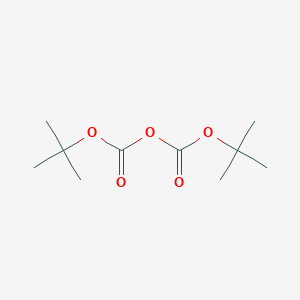
![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)


![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)

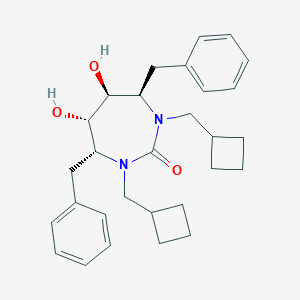
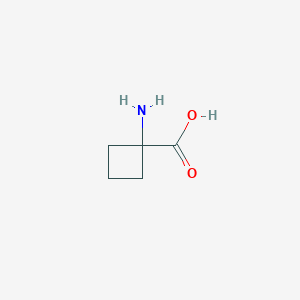

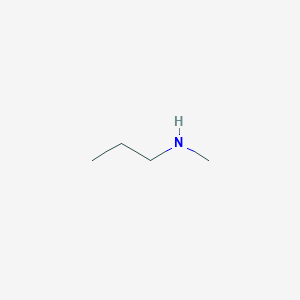

![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
